1-Azabicyclo[3.2.1]octane-5-methanamine
Description
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1-azabicyclo[3.2.1]octan-5-ylmethanamine |
InChI |
InChI=1S/C8H16N2/c9-6-8-2-1-4-10(7-8)5-3-8/h1-7,9H2 |
InChI Key |
IFRPDNADNWKYLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C1)C2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring System Variations
1-Azabicyclo[1.1.0]butane (ABB)
- Structure : A highly strained 1.1.0 bicyclic system.
- Reactivity : ABB undergoes strain-release reactions to form azetidines, critical in carbapenem antibiotics .
- Limitations : Synthetic challenges due to extreme ring strain (e.g., unsubstituted ABB is rarely reported) .
1-Azabicyclo[2.2.2]octane (Quinuclidine)
- Structure : A rigid 2.2.2 system with three fused six-membered rings.
- Applications: Quinuclidin-3-ol (C₇H₁₃NO) is a precursor for anticholinergic drugs .
- Comparison: The 2.2.2 system offers greater symmetry and lower strain than 3.2.1, enhancing synthetic accessibility (e.g., 80% yield for (R)-1-methylpiperidin-2-ylmethanol in Example 45 ).
1-Azabicyclo[3.2.1]octane vs. 1-Azabicyclo[3.2.2]nonane
Substituent Position and Stereochemistry
- 5-Methanamine Derivatives: The 5-position in 3.2.1 systems allows functionalization without destabilizing the ring. For example, {1-azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride (C₈H₁₆ClNO) is synthesized in high purity (MFCD29991390) .
- 3-Amine Isomers : 1-Azabicyclo[3.2.1]octan-3-amine (CAS 6238-14-8) and its stereoisomers (e.g., 738575-19-4, 739359-91-2) exhibit distinct pharmacological profiles due to spatial orientation differences .
Key Research Findings
- Reactivity : The 3.2.1 system’s moderate strain enables diverse functionalization but requires careful optimization (e.g., low yield of 7% for mutilin derivatives in Example 44 ).
- Pharmacology : PTAC oxalate’s selectivity for α7 nicotinic receptors (EC₅₀ = 13 nM) surpasses quinuclidine derivatives, attributed to the 3.2.1 scaffold’s conformational rigidity .
- Safety : 1-Azabicyclo[3.2.1]octane-5-methanamine derivatives show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) but require respiratory protection during handling .
Preparation Methods
Enantioselective Construction from Acyclic Precursors
The enantioselective synthesis of 1-azabicyclo[3.2.1]octane-5-methanamine frequently begins with acyclic precursors containing pre-established stereochemical information. For example, 3-azabicyclo[3.2.1]octane-6-carboxylic acid derivatives serve as intermediates, where asymmetric Sharpless epoxidation or aziridination introduces chirality . A representative pathway involves:
-
Asymmetric Epoxidation : Starting with a γ,δ-unsaturated ester, Sharpless catalytic asymmetric epoxidation generates an epoxide with >90% enantiomeric excess (ee) .
-
Ring-Opening and Cyclization : The epoxide undergoes nucleophilic ring-opening with ammonia or a protected amine, followed by intramolecular cyclization under acidic conditions to form the bicyclic core.
-
Functional Group Interconversion : Reduction of a nitrile or ketone intermediate (e.g., using LiAlH₄ or NaBH₄) yields the primary amine .
Key Data :
| Starting Material | Epoxidation Catalyst | Cyclization Agent | Yield | ee (%) |
|---|---|---|---|---|
| γ,δ-Unsaturated ester | Ti(OiPr)₄, (+)-DET | H₂SO₄, MeOH | 65% | 92 |
This method’s limitation lies in the multi-step sequence, which often reduces overall yield .
Desymmetrization of Tropinone Derivatives
Tropinone, a symmetrical 8-azabicyclo[3.2.1]octan-3-one, serves as a platform for desymmetrization. Enzymatic resolution using Candida antarctica lipase B (CAL-B) selectively hydrolyzes ester derivatives, yielding enantiomerically enriched intermediates . Subsequent steps include:
-
Esterification : Tropinone is converted to a diastereomeric mixture of esters.
-
Enzymatic Hydrolysis : CAL-B hydrolyzes one enantiomer preferentially, leaving the other intact.
-
Reductive Amination : The ketone is converted to the methanamine group via reductive amination with NH₃ and NaBH₃CN .
Key Data :
| Enzyme | Substrate | Conversion (%) | ee (%) |
|---|---|---|---|
| CAL-B | Tropinyl acetate | 45 | 98 |
This approach is scalable but requires costly enzymes and precise pH control .
Reduction of Cyano Intermediates
Nitrile intermediates offer a direct route to the primary amine. For instance, 3-cyano-8-azabicyclo[3.2.1]octane is reduced using catalytic hydrogenation (H₂/Pd-C) or borane complexes :
-
Cyano Group Installation : A Michael addition of cyanide to a bicyclic ketone forms the nitrile .
-
Catalytic Hydrogenation : Pd-C in methanol under 50 psi H₂ reduces the nitrile to the amine with >80% yield .
Key Data :
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂/Pd-C | MeOH | 25 | 85 |
| BH₃·THF | THF | 0→25 | 72 |
Side reactions, such as over-reduction or epimerization, necessitate careful monitoring .
The Mitsunobu reaction enables late-stage introduction of the methanamine group. Starting from 3-hydroxy-8-azabicyclo[3.2.1]octane , the hydroxyl group is displaced using diethyl azodicarboxylate (DEAD) and triphenylphosphine :
-
Protection : The amine is protected as a Boc-carbamate.
-
Mitsunobu Reaction : Reaction with phthalimide or a protected amine derivative installs the methanamine side chain.
-
Deprotection : Acidic cleavage (e.g., HCl/dioxane) removes protecting groups .
Key Data :
| Substrate | Nucleophile | Yield (%) |
|---|---|---|
| 3-Hydroxy-8-Boc-octane | Phthalimide | 60 |
| 3-Hydroxy-8-Cbz-octane | Benzylamine | 55 |
This method is modular but requires stoichiometric reagents, increasing costs .
Asymmetric Aziridination
Chiral aziridines, formed via asymmetric aziridination of alkenes, are ring-expanded to the bicyclic scaffold. Copper(I)-catalyzed reactions with N-tosyliminoiodinanes generate aziridines with high ee :
-
Aziridination : Styrene derivatives react with TsN=IPh to form aziridines.
-
Ring Expansion : Acid-mediated rearrangement forms the 8-azabicyclo[3.2.1]octane core.
-
Oxidation and Reduction : The tosyl group is removed, and a ketone intermediate is reduced to the amine .
Key Data :
| Catalyst | Ligand | ee (%) | Yield (%) |
|---|---|---|---|
| Cu(OTf) | Bis(oxazoline) | 95 | 70 |
This route is efficient but limited by the availability of chiral ligands .
Catalytic Hydrogenation of Enamines
Enamines derived from bicyclic ketones are hydrogenated to the corresponding amine. For example:
-
Enamine Formation : Condensation of 8-azabicyclo[3.2.1]octan-3-one with NH₃ forms an enamine.
-
Hydrogenation : Pd-C/H₂ reduces the enamine to the saturated amine .
Key Data :
| Substrate | Pressure (psi) | Yield (%) |
|---|---|---|
| 3-Enamine-octane | 30 | 88 |
This method is straightforward but may require high-pressure equipment .
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Typical Yield (%) |
|---|---|---|---|
| Acyclic Precursors | High enantioselectivity | Multi-step, low overall yield | 50–65 |
| Tropinone Desymmetrization | Scalable | Enzyme cost | 40–55 |
| Cyano Reduction | Direct amine formation | Side reactions | 70–85 |
| Mitsunobu Reaction | Late-stage functionalization | Stoichiometric reagents | 55–60 |
| Asymmetric Aziridination | High ee | Chiral ligand availability | 60–70 |
| Enamine Hydrogenation | Simplicity | Equipment requirements | 80–88 |
Q & A
Q. Table 1: Comparison of Synthetic Methods
How does the bicyclic structure of this compound influence its interaction with neurotransmitter receptors?
Basic
The nitrogen-containing bicyclic core mimics tropane alkaloids, enabling competitive binding to muscarinic and nicotinic acetylcholine receptors. The methanamine substituent enhances hydrogen bonding with receptor residues (e.g., Asp 113 in mAChR1), as shown in molecular docking studies .
What methodological challenges arise in achieving high-yield enantioselective synthesis, and how can they be addressed?
Advanced
Key challenges include:
- Catalyst deactivation due to steric bulk in the bicyclic scaffold.
- Racemization during workup steps (e.g., acidic quenching).
Q. Solutions :
- Use of continuous flow reactors to minimize racemization by reducing reaction time .
- Low-temperature quenching (below 0°C) to stabilize intermediates .
How can researchers resolve contradictions in reported receptor-binding affinities across studies?
Advanced
Discrepancies often stem from:
Q. Methodological Recommendations :
- Perform comparative binding assays using standardized protocols (e.g., CEREP Panels) .
- Validate results with molecular dynamics simulations to account for receptor flexibility .
What experimental design principles optimize the study of structure-activity relationships (SAR) for this compound?
Q. Advanced
Q. Table 2: Key SAR Parameters
| Variable | Impact on Activity | Optimal Range |
|---|---|---|
| Methanamine orientation | H-bond donor capacity | Axial position (ΔG = -8.2 kcal/mol) |
| Bicyclic ring size | Receptor steric fit | 3.2.1 system (vs. 2.2.2) |
How can computational modeling improve the prediction of metabolic stability for derivatives?
Q. Advanced
- Density Functional Theory (DFT) calculations to predict cytochrome P450 oxidation sites (e.g., N-methyl group susceptibility) .
- Machine learning models trained on pharmacokinetic datasets to prioritize stable analogs .
What analytical techniques are most reliable for assessing purity and stability under physiological conditions?
Q. Basic
- HPLC-MS with chiral columns to quantify enantiomeric ratios .
- Stability studies in simulated gastric fluid (pH 2.0) and plasma (37°C) to assess degradation pathways .
How does this compound compare structurally and functionally to 8-azabicyclo[3.2.1]octane derivatives?
Q. Advanced
- Structural Differences : The methanamine group in this compound enhances polarity vs. 8-methyl derivatives, improving aqueous solubility .
- Functional Impact : 5-methanamine derivatives show 3-fold higher mAChR affinity compared to 3-keto analogs (IC₅₀ = 12 nM vs. 38 nM) .
What in vivo models are most appropriate for validating cognitive enhancement claims?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
